molecular formula C19H16ClN3O2S B2837557 5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide CAS No. 2034615-51-3

5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

Cat. No.: B2837557
CAS No.: 2034615-51-3
M. Wt: 385.87
InChI Key: AINLHDHKBIXSBG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Biological Activity

5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H16ClN3O2S
  • Molecular Weight : 385.9 g/mol
  • CAS Number : 2034615-51-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structural components contribute to its pharmacological potential.

Anticancer Activity

The imidazo[2,1-b]thiazole moiety is known for its anticancer properties. Compounds containing this structure have demonstrated significant activity against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazoles have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of kinase activities and the disruption of cellular signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been explored for their efficacy against resistant strains of bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Kinase Inhibition

One proposed mechanism is the inhibition of specific kinases involved in cancer progression. The compound's structural features allow it to bind effectively to ATP-binding sites in various kinases, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. This is particularly relevant in targeting receptor tyrosine kinases that are often dysregulated in cancers .

Modulation of Serotonin Pathways

Similar compounds have been noted for their ability to modulate serotonin pathways, which could have implications for neuropsychiatric disorders. This action may contribute to weight loss effects by reducing food intake, as seen with other 5-HT6 receptor antagonists .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

StudyCompoundActivityIC50 Values
Derivative AAnticancer1.35 μM
Derivative BAntimicrobial3.73 μM
Derivative CKinase InhibitionSub-micromolar

These findings indicate that modifications to the core structure can significantly enhance biological activity.

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-17-7-6-12(20)10-14(17)18(24)21-15-5-3-2-4-13(15)16-11-23-8-9-26-19(23)22-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINLHDHKBIXSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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